molecular formula C38H79NO2 B14231740 N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate CAS No. 552886-02-9

N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate

Cat. No.: B14231740
CAS No.: 552886-02-9
M. Wt: 582.0 g/mol
InChI Key: YWLJGGNRHQRODN-UHFFFAOYSA-M
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Description

N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate typically involves the quaternization of N-dodecyl-N,N-dimethyldodecan-1-amine with dodecanoic acid. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound, although these reactions are less common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated derivatives, while oxidation reactions can yield carboxylic acids or aldehydes.

Scientific Research Applications

N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed as a disinfectant and antimicrobial agent in laboratory settings.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of cleaning agents, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity.

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
  • N-Decyl-N,N-dimethyldecan-1-aminium chloride
  • Didodecyldimethylammonium bromide

Uniqueness

N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which imparts both hydrophobic and hydrophilic properties. This dual nature enhances its effectiveness as a surfactant and antimicrobial agent compared to similar compounds.

Properties

CAS No.

552886-02-9

Molecular Formula

C38H79NO2

Molecular Weight

582.0 g/mol

IUPAC Name

didodecyl(dimethyl)azanium;dodecanoate

InChI

InChI=1S/C26H56N.C12H24O2/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-26H2,1-4H3;2-11H2,1H3,(H,13,14)/q+1;/p-1

InChI Key

YWLJGGNRHQRODN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

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